6-Epiangustifolin

Descripción general

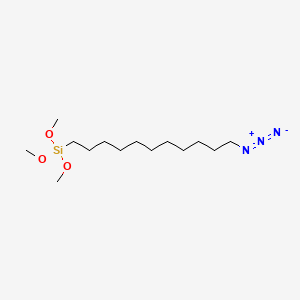

Descripción

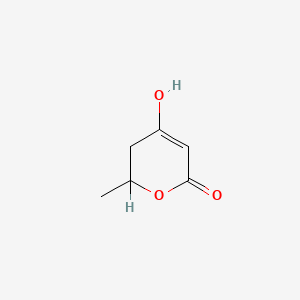

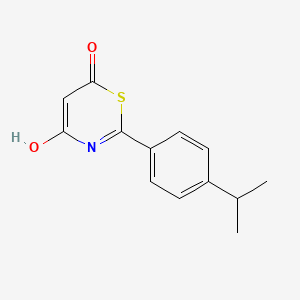

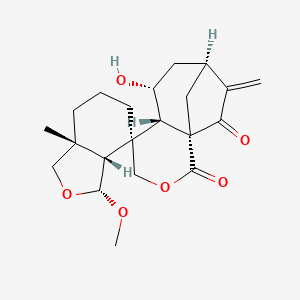

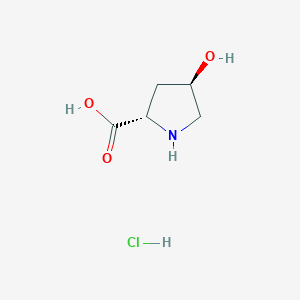

6-Epiangustifolin is a naturally occurring compound. It is a diterpene lactone with the IUPAC name (1’S,3R,3aR,4R,6’S,7’R,7aR,9’S)-7’-hydroxy-3-methoxy-7a-methyl-10’-methylidenespiro .

Synthesis Analysis

The synthesis of this compound can be achieved by various methods, such as chemical synthesis, biotransformation, and total synthesis. The most common method is the chemical synthesis of furanocoumarins that involves the condensation of coumarin and psoralen.

Molecular Structure Analysis

The molecular formula of this compound is C21H28O6 . It has an average mass of 376.449 and a mono-isotopic mass of 376.18859 .

Aplicaciones Científicas De Investigación

Cytotoxic Activity in Cancer Research

6-Epiangustifolin has shown significant cytotoxic activity, particularly against K562 cells, a type of leukemia cell line. This suggests its potential as a therapeutic agent in cancer treatment. The compound was identified from the aerial parts of Isodon enanderianus, highlighting the importance of natural sources in drug discovery for oncology (Na et al., 2002).

Use in Genetic Research

While not directly related to this compound, research methodologies like Mendelian randomization, as discussed by Davey Smith & Hemani (2014), are critical in understanding the genetic implications of various substances, including compounds like this compound. This approach helps in elucidating the genetic predispositions that might interact with such compounds (Davey Smith & Hemani, 2014).

Implications in Neurological and Gastrointestinal Research

Research on the vagus nerve, including studies by Cunningham et al. (2008) and Johnson & Wilson (2018), offers insights into the nervous system's response to various stimuli, which can be crucial when studying the effects of compounds like this compound on neurological or gastrointestinal systems. Understanding the mechanisms of vagus nerve stimulation can guide the exploration of this compound's effects on these systems (Cunningham et al., 2008); (Johnson & Wilson, 2018).

Exploration in Endocrine Research

Ghrelin signaling studies, like those by Avau et al. (2013) and Chen et al. (2013), explore hormonal pathways that might intersect with this compound’s effects, particularly in relation to appetite regulation, metabolism, and cellular migration. Understanding these pathways is crucial for evaluating the potential endocrine effects of this compound (Avau et al., 2013); (Chen et al., 2013).

Considerations in Gene Therapy

Research on gene therapy techniques, as discussed by Gao et al. (2004) and Ochakovski et al. (2017), provides a framework for understanding the genetic interactions and potential gene modulation effects of compounds like this compound. This is especially relevant in the context of developing targeted therapies for various diseases (Gao et al., 2004); (Ochakovski et al., 2017).

Impact in Other Biological Systems

Studies on other compounds, though not directly on this compound, offer insights into the biological activities and mechanisms that could be relevant. For example, research on ligustilide, erythropoietin, and other compounds helps in understanding the broader context of biological effects and therapeutic potentials that could apply to this compound. These studies contribute to a comprehensive understanding of the biological activities of similar compounds and their potential therapeutic applications (Wu et al., 2011); (Jelkmann, 2007).

Mecanismo De Acción

Mode of Action

It is known that diterpene lactones can interact with various cellular components and influence cellular processes .

Biochemical Pathways

Diterpene lactones can influence various biochemical pathways, but the specific pathways affected by 6-Epiangustifolin require further investigation .

Result of Action

It has been suggested that the compound exhibits inhibitory activity against the k562 cell line .

Análisis Bioquímico

Biochemical Properties

6-Epiangustifolin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing downstream effects . These interactions highlight the compound’s potential as a modulator of biochemical processes.

Cellular Effects

This compound exhibits significant effects on various cell types and cellular processes. It has been demonstrated to induce cytotoxicity in cancer cell lines, such as K562 cells, with an IC50 value of 0.0865 μg/mL . This cytotoxic effect is attributed to the compound’s ability to interfere with cell signaling pathways, leading to apoptosis. Furthermore, this compound influences gene expression and cellular metabolism, altering the expression of genes involved in cell proliferation and survival . These cellular effects underscore the compound’s potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, modulating their activity . For example, this compound has been shown to inhibit the activity of certain kinases, leading to the suppression of cell proliferation signals . Additionally, it can induce changes in gene expression by interacting with transcription factors, thereby influencing cellular responses . These molecular interactions provide a comprehensive understanding of how this compound exerts its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, maintaining its biological activity over extended periods . Its degradation products may also exhibit biological activity, contributing to the overall effects observed in in vitro and in vivo studies . Understanding these temporal effects is essential for optimizing the compound’s therapeutic potential.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for this compound to maximize its benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of active metabolites that contribute to the compound’s overall biological activity . Additionally, this compound influences metabolic flux and metabolite levels, affecting cellular energy production and utilization . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s delivery and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications play a crucial role in directing this compound to specific compartments within the cell . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.

Propiedades

IUPAC Name |

(1'S,3R,3aR,4R,6'S,7'R,7aR,9'S)-7'-hydroxy-3-methoxy-7a-methyl-10'-methylidenespiro[1,3,3a,5,6,7-hexahydro-2-benzofuran-4,5'-3-oxatricyclo[7.2.1.01,6]dodecane]-2',11'-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O6/c1-11-12-7-13(22)14-20(10-27-18(24)21(14,8-12)16(11)23)6-4-5-19(2)9-26-17(25-3)15(19)20/h12-15,17,22H,1,4-10H2,2-3H3/t12-,13-,14+,15-,17-,19+,20-,21+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIBRRBOOBNKJY-YHDMYULQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC3(C1C(OC2)OC)COC(=O)C45C3C(CC(C4)C(=C)C5=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]3([C@@H]1[C@@H](OC2)OC)COC(=O)[C@]45[C@H]3[C@@H](C[C@H](C4)C(=C)C5=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione](/img/structure/B3028797.png)